Ald-Ph-PEG2-NHBoc

描述

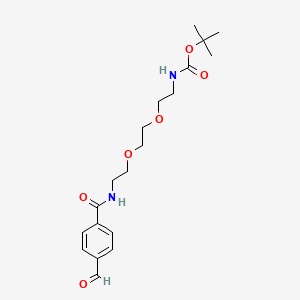

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(24)21-9-11-26-13-12-25-10-8-20-17(23)16-6-4-15(14-22)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCITXKKGMUNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123127 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807503-90-7 | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dioxa-2,11-diazadodecanoic acid, 12-(4-formylphenyl)-12-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Bifunctional Linker: Ald-Ph-PEG2-NHBoc

Introduction: The Strategic Role of Heterobifunctional Linkers in Advanced Therapeutics

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the chemical linker connecting two distinct molecular entities is no longer a passive spacer. It is a critical determinant of a therapeutic's efficacy, pharmacokinetics, and overall success. Proteolysis-targeting chimeras (PROTACs), for instance, are heterobifunctional molecules composed of a ligand that binds a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that tethers them together.[1] This guide provides a comprehensive technical overview of Ald-Ph-PEG2-NHBoc, a versatile and strategically designed bifunctional linker, intended to empower researchers in the rational design and synthesis of next-generation therapeutics like PROTACs and antibody-drug conjugates (ADCs).

Core Chemical Properties and Structure of this compound

This compound is a polyethylene glycol (PEG)-based linker meticulously designed with two distinct reactive termini, enabling sequential and controlled conjugation of different molecules. Its structure combines the hydrophilicity of a PEG spacer with the specific reactivity of a benzaldehyde and a protected primary amine.

Structural Elucidation

The systematic IUPAC name for this linker is tert-butyl N-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethyl]carbamate .[2] The molecule is characterized by three key components:

-

Benzaldehyde Group: An aromatic aldehyde that serves as a reactive handle for forming stable oxime bonds with aminooxy-functionalized molecules.[3][4] This reaction is known for its high chemoselectivity and stability under physiological conditions.[5]

-

PEG2 Spacer: A short diethylene glycol spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which is often crucial for maintaining the biological activity of each component.[1]

-

Boc-Protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the primary amine for subsequent conjugation, typically via amide bond formation.[3][4]

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for planning synthesis, purification, and formulation activities.

| Property | Value | Source(s) |

| CAS Number | 1807503-90-7 | [3][4] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [4] |

| Molecular Weight | 380.44 g/mol | [4] |

| Appearance | White to off-white solid | N/A (Typical) |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL), DMF | [6] |

| Storage | Store at -20°C, under nitrogen or desiccated | [4] |

Synthesis and Purification

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to create derivatives or analogues. A plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles. The synthesis can be logically approached in two main stages: formation of the mono-Boc protected PEG diamine intermediate, followed by coupling to 4-formylbenzoic acid.

Proposed Synthetic Pathway

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HATU - Wikipedia [en.wikipedia.org]

A-Technical-Guide-to-the-Role-of-PEG-Linkers-in-PROTAC-Ternary-Complex-Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven pharmacology to an event-driven mechanism that hijacks the cell's own ubiquitin-proteasome system (UPS) for targeted protein degradation.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the formation of a productive ternary complex, comprising the PROTAC, a target Protein of Interest (POI), and an E3 ubiquitin ligase.[2][3] The chemical linker connecting the two ligand-binding moieties is now understood to be far more than a simple spacer; it is a key determinant of the PROTAC's overall performance.[4][5] This guide focuses specifically on Polyethylene Glycol (PEG) linkers, one of the most prevalent motifs in PROTAC design.[5][] We will explore the fundamental physicochemical properties of PEG and how its length, flexibility, and hydrophilicity directly influence the thermodynamics, kinetics, and structural dynamics of ternary complex formation. This guide will provide an in-depth analysis of how PEG linkers modulate binding cooperativity, cellular permeability, and ultimately, degradation efficiency, supported by structural insights and biophysical data. Furthermore, we will present detailed experimental protocols for characterizing these interactions, offering a robust framework for the rational design and optimization of next-generation protein degraders.

Introduction: The PROTAC Modality and the Primacy of the Ternary Complex

PROTAC technology represents a paradigm shift in drug discovery, offering a method to eliminate disease-causing proteins rather than merely inhibiting them.[1] This is achieved by co-opting the cell's natural protein disposal system, the UPS.

The PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule with three key components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects them.[5][7] Upon entering the cell, the PROTAC acts as a molecular matchmaker, bringing the POI and the E3 ligase into close proximity to form a key intermediate known as the ternary complex .[1][3] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.[8] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1][9]

}

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Linker: An Active Modulator of Ternary Complex Stability

Initially viewed as a passive tether, the linker is now recognized as a critical determinant of PROTAC efficacy.[5][10] Its length, composition, rigidity, and attachment points collectively dictate the geometry and stability of the ternary complex.[4][11][12] An optimal linker facilitates productive protein-protein interactions (PPIs) between the POI and the E3 ligase, leading to enhanced complex stability—a phenomenon known as positive cooperativity .[1] Conversely, a suboptimal linker can introduce steric clashes, leading to negative cooperativity and inefficient degradation.[1]

A Deep Dive into Polyethylene Glycol (PEG) Linkers

Among the various linker types, which include alkyl chains and more rigid aromatic or cycloalkane systems, PEG-based linkers are the most common in published degrader structures.[5][][11] Their prevalence is due to a unique combination of physicochemical properties that are highly advantageous for PROTAC development.

Physicochemical Properties of PEG

PEG linkers consist of repeating ethylene glycol units (-O-CH2-CH2-).[11] This structure imparts several key features:

-

Hydrophilicity: The ether oxygens are hydrogen bond acceptors, making PEG linkers highly water-soluble. This property is crucial for improving the often-poor solubility of large, complex PROTAC molecules.[2][11][]

-

Flexibility: The rotatable single bonds in the PEG backbone provide significant conformational flexibility.[1][14] This allows the PROTAC to adopt numerous orientations, increasing the probability of achieving a productive ternary complex geometry.[1]

-

Biocompatibility: PEG is well-known for its low toxicity and immunogenicity, making it a favorable component for therapeutic agents.

-

Synthetic Tractability: A wide range of bifunctional PEG building blocks are commercially available, enabling the straightforward and systematic synthesis of PROTAC libraries with varying linker lengths.[5][10]

Advantages and Disadvantages of PEG Linkers

The properties of PEG translate into distinct advantages and some noteworthy disadvantages in the context of PROTAC design.

| Feature | Advantages | Disadvantages |

| Solubility | Excellent hydrophilicity improves the aqueous solubility of the overall PROTAC molecule, which is often a major challenge.[2][11] | Can sometimes lead to lower cell permeability if not balanced with lipophilic character.[15] |

| Flexibility | Allows the POI and E3 ligase to sample a wide conformational space to find a productive orientation for ubiquitination.[1][14] | High flexibility can incur an entropic penalty upon binding, potentially reducing the thermodynamic stability of the ternary complex.[1][14] |

| Synthesis | Readily available building blocks allow for easy and systematic modification of linker length.[5][] | Can be more costly to synthesize compared to simple alkyl chains.[11] |

| Metabolism | Generally biocompatible. | May have reduced metabolic stability in vivo compared to more rigid, non-natural linkers.[11] |

The Biophysical Core: How PEG Linkers Shape the Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity.[1] The PEG linker is not a passive bystander in this process; its physical characteristics directly govern the thermodynamics and kinetics of the interaction.

Linker Length and the "Goldilocks" Principle

The length of the PEG linker is a critical parameter that must be empirically optimized for every POI-E3 ligase pair.[1][16]

-

Too Short: A linker that is too short may cause steric hindrance, physically preventing the POI and E3 ligase from binding simultaneously.[12][][16] Studies on Bruton's Tyrosine Kinase (BTK) degraders, for instance, showed that linkers with fewer than four PEG units impaired the binding affinity for both BTK and the E3 ligase Cereblon (CRBN).[5][16]

-

Too Long: An excessively long linker may lead to the formation of non-productive ternary complexes where the ubiquitination sites on the POI are not positioned correctly relative to the E3 ligase's active site.[16] It can also increase the entropic penalty of binding, offsetting the energy gained from favorable PPIs.[5]

-

Just Right: An optimal linker length facilitates favorable PPIs between the POI and E3 ligase, maximizing complex stability and positioning the proteins for efficient ubiquitin transfer.[][16] For example, in TBK1-targeting PROTACs, those with linkers between 12 and 29 atoms showed potent degradation, while shorter linkers were inactive.[16]

Modulating Ternary Complex Cooperativity

Cooperativity (α) is a quantitative measure of how the binding of one protein (e.g., POI) to the PROTAC influences the binding of the second protein (E3 ligase). It is a critical parameter in PROTAC design.[17]

α = KD (PROTAC to E3 Ligase) / KD (PROTAC-POI complex to E3 Ligase)

-

Positive Cooperativity (α > 1): The formation of the PROTAC-POI binary complex increases the affinity for the E3 ligase. This is highly desirable as it indicates the formation of new, stabilizing PPIs at the POI-E3 ligase interface.[1][17]

-

Negative Cooperativity (α < 1): The formation of the PROTAC-POI binary complex decreases the affinity for the E3 ligase, often due to steric clashes.[1]

-

No Cooperativity (α = 1): The two binding events are independent.

The flexibility and length of the PEG linker directly impact cooperativity by defining the possible orientations the two proteins can adopt. A well-designed linker guides the system towards a low-energy conformation with favorable PPIs, thereby generating positive cooperativity.[1]

}

Figure 2: Impact of linker geometry on ternary complex cooperativity.

Structural Insights: The Linker as an Active Participant

While often depicted as a simple string, high-resolution structural data has revealed that the linker is not merely a passive connector. The first crystal structure of a PROTAC ternary complex (MZ1 with BRD4 and VHL) showed that the PEG linker itself formed direct interactions with amino acid residues on the protein surfaces, contributing to the overall stability and selectivity of the complex.[18][19] Specifically, interactions were observed between the PEG linker and the BC loop of the BRD4 bromodomain.[18] This highlights that the linker's chemical composition, not just its length, can be rationally designed to form stabilizing contacts.[8][18]

Experimental Guide: Characterizing PEG Linker Effects

A systematic, data-driven approach is essential for optimizing PEG linkers. This requires a combination of biophysical, cellular, and structural methods to build a comprehensive understanding of the structure-activity relationship (SAR).

Biophysical Assays for Ternary Complex Dynamics

Biophysical techniques are indispensable for quantifying the affinity, kinetics, and thermodynamics of ternary complex formation.[20][21][22]

-

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for measuring real-time binding kinetics (kon, koff) and affinity (KD).[23][24] It is uniquely capable of dissecting the entire binding cascade, from binary interactions to the final ternary complex, and is the gold standard for determining cooperativity.[23][25] A long ternary complex half-life (t1/2), derived from the dissociation rate (koff), often correlates well with potent cellular degradation.[26]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, KD).[20][27] It is an in-solution technique that confirms binding stoichiometry but is generally lower in throughput and requires more sample than SPR.[24]

-

Proximity-Based Assays (TR-FRET, AlphaLISA): These assays use energy transfer between a donor and acceptor fluorophore pair to detect complex formation. They are high-throughput and well-suited for screening libraries of PROTACs with different linkers, but they do not provide kinetic information.[3][26]

This protocol describes a standard workflow to measure binary and ternary binding events to calculate cooperativity.

Objective: To determine the binding affinity and kinetics of a PROTAC to an E3 ligase in the absence and presence of a target POI.

Materials:

-

Biacore™ SPR system (e.g., from Cytiva)[23]

-

Sensor Chip (e.g., Series S CM5 or Biotin CAPture chip)

-

Purified, high-quality proteins: E3 Ligase (e.g., VHL complex) and POI.

-

PROTAC with PEG linker.

-

SPR Running Buffer (e.g., HBS-EP+, pH 7.4).

-

Amine coupling or biotinylation reagents.

Methodology:

-

Immobilization (The "Why"): The E3 ligase is immobilized on the sensor chip surface. This orientation allows for the sequential measurement of PROTAC binding (binary) followed by the POI-PROTAC mixture binding (ternary) to the same surface, enabling a direct comparison.[25]

-

Step 1.1: Activate the carboxymethylated dextran surface of a CM5 chip with a 1:1 mixture of EDC/NHS.

-

Step 1.2: Inject the E3 ligase (e.g., 20-50 µg/mL in 10 mM Acetate buffer, pH 5.0) to achieve a target immobilization level (e.g., 2000-4000 RU).

-

Step 1.3: Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binary Interaction Analysis (PROTAC ↔ E3 Ligase):

-

Step 2.1: Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 1000 nM).

-

Step 2.2: Inject the PROTAC concentrations over the immobilized E3 ligase surface, from lowest to highest concentration. Use a multi-cycle or single-cycle kinetic (SCK) format.[25] SCK is often preferred for high-affinity or slowly dissociating complexes to save time.[23]

-

Step 2.3: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the binary affinity (KD, binary) and kinetic rates (kon, koff).[25]

-

-

Ternary Interaction Analysis (POI-PROTAC ↔ E3 Ligase):

-

Step 3.1: Prepare a new dilution series of the PROTAC as in step 2.1.

-

Step 3.2: To each PROTAC concentration, add a constant, near-saturating concentration of the POI. Causality: Using a saturating POI concentration ensures that nearly all PROTAC molecules in solution are pre-bound to the POI, meaning the binding event observed at the chip surface is predominantly the formation of the ternary complex.[23][25] The recommended POI concentration is 20-50 times its binary KD to the PROTAC.[23]

-

Step 3.3: Inject the POI-PROTAC mixtures over the same E3 ligase surface.

-

Step 3.4: Fit the data to the same 1:1 binding model to determine the apparent ternary affinity (KD, ternary) and kinetic rates.

-

-

Data Analysis and Cooperativity Calculation:

-

Step 4.1: Compare the binding responses (RUmax) and affinities from the binary and ternary experiments. A significant increase in affinity (lower KD) in the ternary experiment indicates positive cooperativity.

-

Step 4.2: Calculate the cooperativity factor: α = KD, binary / KD, ternary .

-

}

Figure 3: Experimental workflow for SPR-based cooperativity analysis.

Cellular Assays: The Functional Readout

Ultimately, the success of a PROTAC is measured by its ability to degrade the target protein in a cellular context.

-

Western Blotting: This is the most common method to directly visualize and quantify the reduction in POI levels after treating cells with the PROTAC. It is used to determine the DC50 (concentration of PROTAC that causes 50% degradation) and Dmax (the maximal level of degradation achieved).

-

The Hook Effect: A common phenomenon observed in cellular assays is the "hook effect," where degradation efficiency decreases at very high PROTAC concentrations.[14][17] This occurs because the excess PROTAC saturates both the POI and E3 ligase, favoring the formation of non-productive binary complexes over the essential ternary complex.[17] The linker's properties can influence the concentration at which the hook effect becomes prominent.[14]

Conclusion and Future Perspectives

The linker is a central design element that governs the efficacy of a PROTAC. Polyethylene glycol (PEG) linkers offer a compelling combination of hydrophilicity, biocompatibility, and synthetic flexibility, making them a mainstay in the field.[5][][11] However, their flexibility can be a double-edged sword, sometimes leading to an entropic penalty.[1] The optimal PEG linker length and composition must be meticulously determined for each new PROTAC system through a rigorous, iterative process of biophysical and cellular characterization.

The future of linker design is moving towards more sophisticated constructs. This includes incorporating rigid motifs like piperazines or phenyl rings to reduce conformational flexibility and pre-organize the PROTAC for binding, potentially improving the entropic profile of ternary complex formation.[1][8] Furthermore, the development of "smart" linkers, such as photoswitchable or cleavable linkers, promises to provide spatiotemporal control over protein degradation.[11][12] As our understanding of the structural and dynamic requirements for productive ternary complex formation deepens, aided by advances in structural biology and computational modeling, the rational design of linkers will continue to be a key driver of innovation in the field of targeted protein degradation.[4][5][10]

References

- Linkers in PROTACs.Precise PEG. [Link]

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).PubMed. [Link]

- PROTAC Linker Design and Optimiz

- Mechanistic and Structural Features of PROTAC Ternary Complexes.Europe PMC. [Link]

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).Broad Institute. [Link]

- Current strategies for the design of PROTAC linkers: a critical review.National Institutes of Health (NIH). [Link]

- From Design to Degradation: The Essential Role of Linkers in PROTACs.AxisPharm. [Link]

- Novel approaches for the rational design of PROTAC linkers.

- Current strategies for the design of PROTAC linkers: a critical review.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).JoVE. [Link]

- Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation.

- Delineating the role of cooperativity in the design of potent PROTACs for BTK.National Institutes of Health (NIH). [Link]

- Characteristic roadmap of linker governs the rational design of PROTACs.ScienceDirect. [Link]

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.National Institutes of Health (NIH). [Link]

- Systematic Investigation of the Permeability of Androgen Receptor PROTACs.

- Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders.

- Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity.

- Characterizing PROTAC ternary complex formation using Biacore SPR systems.Cytiva. [Link]

- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes.Aragen Life Sciences. [Link]

- Structures of representative PROTACs with PEG/alkyl linkers.

- Structural basis of PROTAC cooperative recognition for selective protein degrad

- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate.National Institutes of Health (NIH). [Link]

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Taylor & Francis Online. [Link]

- Novel approaches for the rational design of PROTAC linkers.National Institutes of Health (NIH). [Link]

- Measuring PROTAC Ternary Complex Form

Sources

- 1. chempep.com [chempep.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. precisepeg.com [precisepeg.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]

- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 23. cytivalifesciences.com [cytivalifesciences.com]

- 24. aragen.com [aragen.com]

- 25. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bifunctional Linkers for PROTAC Design

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[2][3] A PROTAC molecule consists of three distinct components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][4][5][6]

Upon entering a cell, the PROTAC simultaneously engages the POI and an E3 ligase, forming a crucial ternary complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to catalyze further degradation cycles.[1] While the warhead and anchor dictate what is targeted and which E3 ligase is hijacked, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and drug-like properties.[4][5][8] The linker's length, chemical composition, and rigidity orchestrate the formation and stability of the ternary complex, directly impacting the efficiency of protein degradation.[1][]

This guide provides a comprehensive technical overview of the bifunctional linker, explaining the causality behind design choices and outlining field-proven methodologies for its selection and optimization.

The Anatomy of a PROTAC Linker: More Than Just a Tether

The linker's design is a multi-parameter optimization problem. Its structure directly influences the geometry and stability of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of PROTAC activity.[1] An improperly designed linker can lead to steric clashes or unfavorable protein-protein interactions, resulting in reduced degradation efficiency.[1][10] Conversely, an optimal linker facilitates productive interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability.[1]

Key Linker Characteristics and Their Mechanistic Impact:

-

Length: The linker must be long enough to bridge the distance between the POI and the E3 ligase without causing steric hindrance, but not so long that it fails to bring them into productive proximity for ubiquitination.[10] A difference of just a few atoms can dramatically alter degradation potency.[]

-

Composition & Polarity: The chemical makeup of the linker dictates its physicochemical properties, such as solubility and cell permeability.[2][] Hydrophilic linkers, like those containing polyethylene glycol (PEG) units, can improve aqueous solubility, while more lipophilic alkyl chains can enhance membrane permeability.[2][][11]

-

Flexibility vs. Rigidity: The degree of conformational freedom is a critical variable.[]

-

Flexible Linkers (e.g., alkyl chains, PEGs) are synthetically accessible and allow the PROTAC to adopt multiple conformations, which can be advantageous in the early stages of identifying a productive binding mode.[1][11] However, high flexibility can incur an entropic penalty upon binding, potentially destabilizing the ternary complex.[1][12]

-

Rigid Linkers (e.g., incorporating piperazine, phenyl, or alkyne moieties) can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of ternary complex formation.[1][11] This can lead to improved potency and selectivity but often presents greater synthetic challenges.[1][11]

-

-

Attachment Points: The specific atoms on the warhead and anchor ligands where the linker is attached (the "exit vector") are crucial.[4] Altering the attachment point can dramatically change the relative orientation of the bound proteins and, consequently, the degradation efficacy.

Classification of Common Linker Chemotypes

The vast majority of PROTACs utilize linkers built from a few common chemical motifs. The choice of motif is a strategic decision based on the desired properties of the final molecule.

| Linker Type | Chemical Motif | Key Advantages | Key Disadvantages |

| Alkyl Chains | Saturated or unsaturated hydrocarbon chains | Synthetically simple, provide flexibility, easy to vary length.[1][11] | Can be overly hydrophobic, leading to poor solubility and aggregation.[][11] |

| PEG Linkers | Polyethylene glycol units | Increase hydrophilicity and aqueous solubility.[1][2][11] | May have reduced metabolic stability and can be more synthetically challenging.[11] |

| Rigid Linkers | Piperazine/piperidine, phenyl rings, alkynes | Pre-organize conformation, can improve selectivity and potency, may improve PK properties.[1][11] | Synthetically more complex, inflexibility may prevent productive complex formation.[1][11] |

| Clickable Linkers | Triazoles (formed via CuAAC) | Highly efficient and modular synthesis, metabolically stable.[1][4][] | The triazole moiety can increase the topological polar surface area (TPSA).[13] |

Table 1: Comparative analysis of common PROTAC linker types and their intrinsic properties.

Rational Linker Design: A Step-by-Step Workflow

Historically, linker design has been a "trial and error" process, involving the synthesis of large libraries of compounds.[4][8] While empirical screening remains vital, a more rational, structured approach can accelerate the identification of optimized PROTACs.[8]

Caption: A rational workflow for PROTAC linker design and optimization.

Experimental Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" approach offers a highly efficient and modular method for rapidly generating libraries of PROTACs with varying linkers.[4][13][14]

Objective: To conjugate an alkyne-functionalized warhead with an azide-functionalized E3 ligase ligand via a triazole linker.

Methodology:

-

Preparation of Precursors:

-

Synthesize the POI ligand (warhead) functionalized with a terminal alkyne.

-

Synthesize the E3 ligase ligand (anchor) functionalized with an azide group. Commercially available azide-containing PEG or alkyl linkers can be conjugated to the E3 ligand first.[15]

-

-

CuAAC Reaction:

-

In a suitable solvent (e.g., a mixture of t-BuOH and water), dissolve the alkyne-warhead (1.0 eq) and the azide-anchor (1.0 eq).

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq). A copper-stabilizing ligand (e.g., TBTA) can also be included.

-

Stir the reaction at room temperature for 4-24 hours, monitoring progress by LC-MS.

-

-

Purification:

-

Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., DMSO).

-

Purify the final PROTAC product using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to yield the final PROTAC as a solid.

-

-

Validation:

-

Confirm the identity and purity of the final compound using LC-MS and ¹H NMR.

-

Experimental Protocol 2: Western Blot for Protein Degradation

This is the foundational assay to quantify the reduction in target protein levels and determine a PROTAC's potency (DC₅₀) and efficacy (Dₘₐₓ).[16]

Objective: To quantify the dose-dependent degradation of a target protein following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate a relevant cell line at an appropriate density and allow cells to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.

-

Treat the cells with the varying PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation level).

-

The Linker's Impact on Physicochemical and Pharmacokinetic Properties

PROTACs are, by nature, large molecules that often fall "beyond the Rule of Five" (bRo5), presenting significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[1][17][18] The linker is a primary tool for modulating these properties.[17]

-

Solubility: As PROTACs become more lipophilic, often due to alkyl-heavy linkers, they can suffer from poor aqueous solubility, leading to aggregation and reduced bioavailability.[] Incorporating polar groups, such as PEG chains or piperazine rings, is a common strategy to improve solubility.[11][18][19]

-

Permeability: While polarity aids solubility, it can hinder passive diffusion across cell membranes. A careful balance must be struck. Some studies suggest that PROTACs can adopt more compact, "chameleonic" conformations in nonpolar environments (like a cell membrane) to shield their polar surface area, a behavior influenced by the linker's flexibility.[20][21]

-

Metabolic Stability: The linker can be a site of metabolic attack by enzymes such as Cytochrome P450s.[18] Replacing metabolically liable moieties (e.g., simple alkyl chains) with more robust structures (e.g., triazoles, piperazines) or altering attachment points can significantly improve a PROTAC's half-life.[11][18]

Caption: The interplay between linker properties and PROTAC performance.

Case Study: Linker-Dependent Selectivity

The linker can be exploited to achieve selectivity between closely related protein family members. For example, Burslem et al. developed a lapatinib-based PROTAC that initially degraded both EGFR and HER2.[4] By extending the linker with a single ethylene glycol unit, they were able to completely abrogate HER2 degradation while maintaining potent EGFR degradation, thus creating a selective degrader.[4] This highlights how subtle changes in linker length can dramatically alter the geometry of the ternary complex, favoring the degradation of one target over another.

Conclusion and Future Perspectives

The bifunctional linker is a master modulator of PROTAC activity, critically influencing everything from ternary complex formation to oral bioavailability.[4][5] The field is rapidly moving beyond simple alkyl and PEG chains toward more sophisticated and functional linkers designed to impart specific properties.[4][5][8] Advances in structural biology and computational modeling are beginning to provide a clearer understanding of the structure and dynamics of PROTAC ternary complexes, paving the way for more rational, in silico linker design.[4][8][13] The continued exploration of novel linker chemotypes and a deeper understanding of the complex interplay between linker properties and biological outcomes will be essential to unlocking the full therapeutic potential of targeted protein degradation.

References

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

- Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

- Weerakoon, H., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340–349. [Link]

- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

- Shakyawar, S. K., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Biomedicines. [Link]

- MolecularCloud. (2025). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. [Link]

- C&EN. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. C&EN. [Link]

- Troup, R. I., et al. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review.

- Al-Khouja, A., & Abdel-Wahab, H. (2020). Novel approaches for the rational design of PROTAC linkers.

- Roy, M. J., et al. (2021).

- Weerakoon, H., et al. (2021). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.

- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.

- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. [Link]

- American Chemical Society. (2025).

- Cecchini, C., et al. (2022).

- Arvinas Inc. (2025). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Research Square. [Link]

- Mares, A., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. [Link]

- Scott, J. S., et al. (2023).

Sources

- 1. chempep.com [chempep.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]

- 6. researchgate.net [researchgate.net]

- 8. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]

- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. precisepeg.com [precisepeg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to PROTACs: A Deep Dive into Linkerology and Rational Spacer Design

Foreword: Beyond the Bridge

For years, the linker in a Proteolysis Targeting Chimera (PROTAC) was viewed as a mere tether, a simplistic bridge connecting a warhead to an anchor. Field experience, however, has taught us a more profound truth: the linker is not a passive spacer but an active and critical modulator of PROTAC efficacy.[1] It is the alchemical element that transmutes a simple bifunctional molecule into a potent degrader, dictating the geometry of the ternary complex, influencing physicochemical properties, and ultimately determining therapeutic success.[2][3]

This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond the trial-and-error approach to linker design. Here, we will dissect the core principles of PROTAC linkerology, grounded in mechanistic understanding and validated by field-proven methodologies. We will explore the causality behind experimental choices, providing not just protocols, but the strategic thinking that underpins them.

Section 1: The Ternary Complex - The Crucible of Degradation

The entire mechanism of a PROTAC hinges on the formation of a stable and productive ternary complex, comprising the PROTAC, the target Protein of Interest (POI), and an E3 ubiquitin ligase.[4] The linker is the primary architect of this complex. Its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is fundamental for efficient ubiquitin transfer and subsequent proteasomal degradation.[1]

An improperly designed linker can lead to steric hindrance, preventing the formation of a productive complex.[5] Conversely, an optimized linker can induce favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and boosts degradation efficiency.[6]

Visualizing the PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Section 2: Deconstructing the Linker - A Chemist's Toolbox

PROTAC linkers are broadly classified based on their flexibility and chemical composition. The choice of linker is a critical decision that profoundly impacts a PROTAC's properties.[7]

Flexible Linkers: The Conformational Dancers

Flexible linkers, predominantly composed of polyethylene glycol (PEG) or alkyl chains, are often the first choice in initial PROTAC design due to their synthetic accessibility and conformational freedom.[7] This flexibility allows the PROTAC to more readily adopt a conformation suitable for ternary complex formation.[8]

-

Polyethylene Glycol (PEG) Linkers: These are the most common motifs, found in approximately 55% of reported PROTACs.[3][] Their hydrophilic nature enhances the aqueous solubility of often lipophilic PROTAC molecules, a common developmental hurdle.[7][10] However, PEG linkers can sometimes have reduced metabolic stability.[7][11]

-

Alkyl Chains: Comprising about 30% of reported linkers, alkyl chains are synthetically straightforward.[3][] They are typically more hydrophobic than PEG linkers, which can improve cell permeability but may negatively impact solubility.[][11]

Advantages of Flexible Linkers:

-

Synthetic Tractability: Readily available and easy to modify.[6]

-

Conformational Flexibility: Increases the probability of forming a productive ternary complex.[6]

Disadvantages of Flexible Linkers:

-

Entropic Penalty: High flexibility can lead to a significant entropic cost upon binding, potentially reducing ternary complex stability.[6]

-

Poor Physicochemical Properties: Can contribute to a high number of rotatable bonds, which may negatively impact cell permeability and oral bioavailability.[6]

Rigid Linkers: The Conformational Architects

To overcome the drawbacks of flexible linkers, researchers are increasingly turning to more rigid designs to pre-organize the PROTAC into a bioactive conformation.[7]

-

Cyclic Structures: Incorporating saturated rings like piperazine and piperidine constrains the linker's conformation.[6]

-

Aromatic Systems: Phenyl rings introduce planarity and rigidity.[6]

-

Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[2][6] Triazoles are also metabolically stable.[11]

Advantages of Rigid Linkers:

-

Reduced Entropic Penalty: Pre-organization can enhance binding affinity and ternary complex stability.[7]

-

Improved Pharmacokinetics: A constrained conformation can lead to better metabolic stability and cell permeability.[7]

-

Enhanced Selectivity: A more defined orientation can improve selectivity for the target protein.[7]

Disadvantages of Rigid Linkers:

-

Synthetic Complexity: Can be more challenging to synthesize compared to flexible linkers.[7]

-

Potential for Mismatched Geometry: A rigid linker may hinder the formation of a productive ternary complex if the conformation is not optimal.[7]

Table 1: Comparative Impact of Linker Composition on PROTAC Properties

| Linker Type | Target | Cell Line | DC50 | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) | Reference |

| C8 Alkyl | mTOR | MDA-MB-231 | 45.4 nM | Not Reported | High | [4] |

| PEG4 | SMARCA2 | MOLM-13 | 1.8 nM | >95% | 0.3 | [4] |

| C8 Alkyl | SMARCA2 | MOLM-13 | 4.9 nM | >95% | 1.9 | [4] |

| PEG3 | BTK | Ramos | 1-40 nM | Not Reported | Moderate | [3] |

| 21-atom Alkyl/Ether | TBK1 | Not Reported | 3 nM | 96% | Not Reported | [3] |

| 29-atom Alkyl/Ether | TBK1 | Not Reported | 292 nM | 76% | Not Reported | [3] |

| 3-unit PEG (MZ1) | BRD4 | H661 | 8 nM | >90% | Moderate | |

| 4-unit PEG (MZ2) | BRD4 | Not Reported | Weaker than MZ1 | Not Reported | Not Reported | [5] |

Section 3: The Art of Linker Optimization - A Practical Guide

The optimization of a PROTAC linker is an iterative process involving rational design, chemical synthesis, and rigorous biological evaluation.

Visualizing the Linker Optimization Workflow

Caption: A typical experimental workflow for PROTAC linker optimization.

Chemical Synthesis: Forging the Linker

The modular nature of PROTACs allows for their rapid assembly. Bifunctional linkers with orthogonal protecting groups are key to this process.

Protocol 1: General Synthesis of a PROTAC with a PEG Linker via Amide Coupling

This protocol outlines a common strategy for coupling a POI ligand and an E3 ligase ligand to a bifunctional PEG linker.

-

Materials:

-

POI ligand with a carboxylic acid handle

-

E3 ligase ligand with a carboxylic acid handle

-

Bifunctional PEG linker (e.g., H₂N-PEGn-O-Boc)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection agent (e.g., TFA)

-

Anhydrous solvents (e.g., DMF)

-

Purification system (e.g., preparative HPLC)

-

-

Step-by-Step Procedure:

-

First Coupling Reaction:

-

Dissolve the POI ligand (1.0 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

-

Upon completion, purify the POI-linker intermediate by preparative HPLC.

-

-

Deprotection:

-

Dissolve the purified POI-linker intermediate in a solution of TFA in dichloromethane (e.g., 20% v/v).

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

-

Second Coupling Reaction:

-

Dissolve the deprotected POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC product by preparative HPLC to >95% purity.

-

Confirm the identity and purity by LC-MS and NMR.

-

-

Biophysical Characterization: Quantifying the Interaction

Biophysical assays are essential for understanding the thermodynamics and kinetics of ternary complex formation.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.[2]

-

Objective: To determine the binding affinities (Kd) of binary and ternary complexes and to calculate the cooperativity factor (α).

-

Materials:

-

Isothermal titration calorimeter

-

Purified POI and E3 ligase

-

PROTAC

-

Dialysis buffer (ensure all components are in the same buffer)

-

-

Procedure:

-

Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer. Degas all solutions.

-

Binary Titrations:

-

PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 fold higher concentration). Perform the titration to obtain the binary Kd1.

-

PROTAC into POI: Repeat the process with the POI in the cell to determine the binary Kd2.

-

-

Ternary Titration:

-

Fill the ITC cell with a pre-formed binary complex (e.g., E3 ligase saturated with the PROTAC).

-

Fill the syringe with the POI.

-

Perform the titration to measure the affinity of the POI to the pre-formed binary complex.

-

-

Data Analysis: Calculate the cooperativity factor (α = Kd1 / Kd_ternary). α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time kinetic data (ka, kd) and binding affinity (Kd) for binary and ternary complex formation.[12]

-

Objective: To determine the association and dissociation rates of the ternary complex.

-

Procedure:

-

Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Analyte Binding: Inject a mixture of the PROTAC and the POI over the sensor surface at various concentrations.

-

Data Analysis: Fit the sensorgrams to a suitable binding model to determine the kinetic parameters. A slower dissociation rate (kd) indicates a more stable ternary complex.

-

Cellular Assays: Assessing Degradation and In-Cell Engagement

Cellular assays are crucial for validating PROTAC activity in a physiological context.

Protocol 4: Western Blot for Protein Degradation (DC50/Dmax Determination)

Western blotting is the gold standard for quantifying the reduction in target protein levels.[10]

-

Procedure:

-

Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13][14]

-

Protocol 5: NanoBRET™ Assay for In-Cell Ternary Complex Formation

The NanoBRET™ assay allows for the real-time, quantitative measurement of ternary complex formation in living cells.[1][6]

-

Principle: One interacting protein is fused to NanoLuc® Luciferase (donor), and the other to HaloTag® (acceptor). Proximity induced by the PROTAC results in Bioluminescence Resonance Energy Transfer (BRET).[15]

-

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc®-POI and HaloTag®-E3 ligase fusions.

-

HaloTag® Labeling: Incubate cells with a cell-permeable fluorescent HaloTag® ligand.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC.

-

Signal Detection: Add the NanoLuc® substrate and measure the donor and acceptor emissions.

-

Data Analysis: Calculate the NanoBRET™ ratio. A higher ratio indicates more efficient ternary complex formation.

-

Section 4: Case Studies - Linkerology in Action

Examining successful linker optimization campaigns provides invaluable insights into the practical application of these principles.

Case Study 1: Achieving BRD4 Selectivity with MZ1

The PROTAC MZ1, which links the BET inhibitor JQ1 to a VHL ligand, demonstrates preferential degradation of BRD4 over its highly homologous family members BRD2 and BRD3.[16] This selectivity is not due to preferential binding but is a result of the linker facilitating stabilizing protein-protein interactions between BRD4 and VHL within the ternary complex. A longer PEG linker in the analogue MZ2 resulted in weaker degradation, highlighting the critical importance of linker length optimization.[5]

Case Study 2: Overcoming Steric Hindrance in BTK Degraders

In the development of Bruton's tyrosine kinase (BTK) degraders, initial short-linker PROTACs showed impaired binding affinity, likely due to steric clashes between BTK and the E3 ligase, CRBN.[2] A systematic extension of the PEG linker length alleviated these clashes, restoring potent degradation even in the absence of strong positive cooperativity.[17] This illustrates that a primary role of the linker is to provide sufficient length and flexibility to enable productive complex formation.[17]

Conclusion: Towards Rational Design

The era of viewing the PROTAC linker as a simple spacer is over. It is a dynamic and multifaceted component that offers a wealth of opportunities for optimization. By systematically evaluating linker length, composition, and rigidity through a combination of biophysical and cellular assays, we can move from empirical screening to a more rational, structure-guided design process. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of linkerology and accelerating the development of the next generation of targeted protein degraders.

References

- Åkerblad, P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

- Guo, J., et al. (2021). Linker optimization for reversible covalent BTK degraders.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- Troup, R. I., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.

- Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK.

- Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis. [Link]

- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Pettersson, M., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

- Zengerle, M., et al. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. [Link]

- Troup, R. I., et al. (2020). Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3).

- Maple, H. J., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

- Guo, J., et al. (2021). Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. European Journal of Medicinal Chemistry. [Link]

- Drag-Jørgensen, C., et al. (2021). Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 1: Exploration of Antibody Linker, Payload Loading, and Payload Molecular Properties.

- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

- Callegari, D., et al. (2022). Classification of most common linkers used in PROTAC design.

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. [Link]

- ChemApps. (n.d.).

- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

- Lu, J., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.

- Mato, A. R., et al. (2023). BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. Cancers. [Link]

- Roy, M. J., et al. (2019).

- protocols.io. (2025).

- protocols.io. (2025).

- Schwalm, M. P., et al. (2022). (A) Dose response curves, DC50 and Dmax calculations for compounds 7.

- Gentile, F., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. arxiv.org [arxiv.org]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Introduction: Understanding the Role of Ald-Ph-PEG2-NHBoc in Modern Drug Development

An In-depth Technical Guide to the Solubility and Stability of Ald-Ph-PEG2-NHBoc

This compound (CAS No: 1807503-90-7) is a heterobifunctional linker of significant interest in the fields of bioconjugation and targeted protein degradation.[1][2] As a critical component in the synthesis of molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), its physicochemical properties directly impact the synthesis, formulation, and ultimate efficacy of the final therapeutic agent.[1][2]

This molecule incorporates three key chemical features:

-

A benzaldehyde group (Ald-Ph) , which serves as a reactive handle for conjugation, typically with aminooxy or hydrazide moieties.[3][4]

-

A short diethylene glycol spacer (PEG2) , which enhances hydrophilicity, improves solubility, and provides spatial separation between conjugated moieties.[5][6]

-

A Boc-protected primary amine (NHBoc) , which allows for sequential conjugation strategies. The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group, which can be selectively removed to reveal a primary amine for subsequent reactions.[6][7]

A thorough understanding of the solubility and stability of this linker is not merely academic; it is a prerequisite for reproducible research and the development of robust clinical candidates. This guide provides a detailed examination of these properties, offering both theoretical grounding and practical, field-tested protocols for its handling, storage, and analysis.

Caption: Experimental workflow for the shake-flask solubility assay.

Part 2: Stability Profile and Degradation Pathways

The stability of this compound is crucial for its storage, handling, and performance in multi-step syntheses. Degradation can lead to loss of reactivity, formation of impurities, and compromised final product quality. The primary points of instability are the aldehyde and the Boc-protecting group.

Key Instability Points:

-

Aldehyde Group: Aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities, which converts the aldehyde to a non-reactive carboxylic acid. [8]Aliphatic aldehydes can also be prone to polymerization (trimerization), although the aromatic nature of the benzaldehyde in this linker provides some additional stability. [9]2. Boc Protecting Group: The tert-butyloxycarbonyl group is famously labile under acidic conditions. [7]Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and irreversibly cleave the Boc group, exposing the primary amine. [7][10]Conversely, the Boc group is generally stable under basic and nucleophilic conditions. [11][12]3. Amide and Ether Bonds: The amide and PEG ether linkages are generally stable under typical synthetic and storage conditions. Hydrolysis of these bonds would require harsh acidic or basic conditions and elevated temperatures, which are outside the scope of normal handling. [13]

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling

To maintain the integrity of the compound, the following practices are strongly recommended:

-

Solid Storage: Store the solid compound at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light. [3][14]* Solution Storage: Prepare stock solutions in a high-quality anhydrous solvent like DMSO. For long-term storage, aliquot solutions into separate vials to avoid repeated freeze-thaw cycles and store at -80°C under nitrogen. [1]For short-term use, storage at -20°C for up to one month is acceptable. [1]* Handling: When weighing or handling the solid, minimize its exposure to ambient air and humidity. During reactions, ensure all solvents and reagents are free of acidic impurities unless Boc deprotection is the intended step.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is a systematic way to identify the likely degradation products and the stability-indicating power of an analytical method. [15][16][17] Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)

-

0.1 M HCl (acidic stress)

-

0.1 M NaOH (basic stress)

-

3% Hydrogen Peroxide (H₂O₂) (oxidative stress)

-

High-purity water

-

Heating block or oven

-

Photostability chamber

-

Stability-indicating HPLC-UV/MS system

Methodology:

-

Sample Preparation: For each condition, mix the stock solution with the stressor solution (e.g., 1:1 v/v). Prepare an unstressed control sample by mixing the stock with the solvent (e.g., water/acetonitrile).

-

Stress Conditions:

-

Acidic: Incubate with 0.1 M HCl at 60°C for 24 hours.

-

Basic: Incubate with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: Incubate with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Heat the stock solution at 80°C for 48 hours.

-

Photolytic: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample in the dark.

-

-

Time Points: Take aliquots at various time points (e.g., 0, 4, 8, 24 hours).

-

Quenching & Analysis: Immediately before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

-

Data Analysis:

-

Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

-

Use an integrated mass spectrometer (LC-MS) to obtain the mass of any new peaks to help identify degradation products.

-

Expected Outcomes Summary:

| Stress Condition | Expected Degradation | Primary Degradation Product |

| Acidic (0.1 M HCl) | Significant | Cleavage of the Boc group to yield the free amine. |

| Basic (0.1 M NaOH) | Minimal to None | The Boc group and other functionalities are generally base-stable. [11] |

| Oxidative (H₂O₂) | Moderate to Significant | Oxidation of the aldehyde to a carboxylic acid. |

| Thermal (Heat) | Minimal to Moderate | May accelerate oxidation if oxygen is present. |

| Photolytic (Light) | Moderate | May promote oxidation and other radical-based degradation. |

Conclusion

This compound is a versatile and powerful linker for advanced bioconjugation applications. Its amphiphilic nature provides a workable solubility profile, with high solubility in polar aprotic solvents like DMSO. The molecule's stability is robust under neutral and basic conditions, but care must be taken to avoid exposure to strong acids, which will cleave the Boc protecting group, and to oxidizing conditions, which will degrade the reactive aldehyde. By adhering to the storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible scientific outcomes in the development of next-generation therapeutics.

References

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Reddit r/OrganicChemistry. (2022). Why is boc stable to hydrolysis under basic conditions?.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.

- CD Bioparticles. (n.d.). Ald-Ph-PEG2-NH-Boc.

- Creative Biolabs. (n.d.). Ald-Ph-PEG2-NH-Boc (CAT#: ADC-L-M0316).

- Al-Akl, N. S., & Christman, K. L. (2021). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. Journal of Applied Polymer Science, 138(48), 51421.

- Coriolis Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

- Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases - Reagent Guides.

- AxisPharm. (n.d.). Aldehyde Linkers | PEG-CHO.

- Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical and Pharmaceutical Research.

- Lutomski, K. A., & Eisenberg, S. R. (2012). Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties.

- Lim, K. S., et al. (2020). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release.

- Nanocs. (n.d.). Aldehyde PEG Aldehyde, CHO-PEG-CHO.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Rehman, K., & Akash, M. S. H. (Eds.). (2021). Analytical Techniques for the Assessment of Drug Stability. Springer.

- Capuano, E., & Fogliano, V. (2011). Aldehydes: What We Should Know About Them. Foods, 1(1), 93-107.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 1807503-90-7 [amp.chemicalbook.com]

- 3. This compound, 1807503-90-7 | BroadPharm [broadpharm.com]

- 4. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. reddit.com [reddit.com]

- 13. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ald-Ph-PEG2-NH-Boc - Creative Biolabs [creative-biolabs.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. biopharminternational.com [biopharminternational.com]

Introduction: The Aromatic Aldehyde as a Cornerstone of Chemoselective Ligation

An In-depth Technical Guide: The Function of the Benzaldehyde Group in Bioconjugation

In the intricate world of bioconjugation, the pursuit of precision, efficiency, and stability underpins all methodological advancements. The goal is to create a covalent link between two molecules, at least one of which is a biomolecule, with surgical accuracy, often within the complex milieu of a biological system. Among the arsenal of chemical tools available, the reactions between carbonyl compounds and α-effect nucleophiles stand out for their reliability and mild reaction conditions. This guide focuses specifically on the benzaldehyde group, an aromatic aldehyde whose unique electronic properties and reactivity profile have established it as a versatile and powerful electrophilic handle for researchers, scientists, and drug development professionals.

Unlike aliphatic aldehydes, the benzene ring of benzaldehyde influences the reactivity of the carbonyl group, offering a platform for fine-tuning reaction kinetics and conjugate stability. Its primary reactions with hydrazide and aminooxy-functionalized molecules to form hydrazone and oxime linkages, respectively, are cornerstones of modern bioconjugation strategies.[1] These reactions proceed under biocompatible conditions, typically in aqueous solutions at or near physiological pH, and demonstrate high chemoselectivity, avoiding unwanted side reactions with other functional groups present in proteins and other biomolecules.[1][2]

This guide provides a senior application scientist’s perspective on the core principles and practical applications of benzaldehyde-mediated bioconjugation. We will delve into the causality behind experimental choices, compare the critical characteristics of the resulting linkages, and provide validated protocols to empower your research and development endeavors.

Part 1: The Core Chemistry of Benzaldehyde Bioconjugation

The utility of the benzaldehyde group is rooted in the fundamental reactivity of its carbonyl carbon, which serves as an electrophilic target for specific nucleophiles.

The Ligation Partners: Hydrazides and Aminooxy Groups

The most effective nucleophiles for reaction with aldehydes in a biological context are "α-effect" nucleophiles, such as hydrazides (R-NH-NH₂) and aminooxy groups (R-O-NH₂). The presence of an adjacent heteroatom with lone pair electrons (nitrogen or oxygen) enhances the nucleophilicity of the terminal amine, allowing it to react efficiently with the carbonyl of benzaldehyde even at neutral pH, where primary amines are largely protonated and non-nucleophilic.[2]

Mechanism: The Path to Hydrazone and Oxime Formation

The formation of both hydrazone and oxime linkages proceeds through a two-step, reversible condensation reaction.[3]

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic nitrogen from the hydrazide or aminooxy group on the electrophilic carbonyl carbon of the benzaldehyde. This forms a tetrahedral carbinolamine intermediate.

-

Acid-Catalyzed Dehydration: The carbinolamine intermediate is then dehydrated to form the final C=N double bond of the hydrazone or oxime. This elimination step is the rate-limiting step and is catalyzed by acid, which protonates the hydroxyl group, turning it into a good leaving group (water).[4]

The pH of the reaction medium is a critical parameter. While the dehydration step is acid-catalyzed, excessively low pH will protonate the nucleophilic hydrazine or aminooxy group, rendering it unreactive. Therefore, these ligations are typically performed in a mildly acidic buffer, with an optimal pH range of approximately 4.5 to 7.[1][5]

Caption: General mechanism for hydrazone and oxime formation.

Part 2: A Comparative Analysis of Hydrazone vs. Oxime Linkages

While formed by a similar mechanism, the choice between a hydrazone and an oxime linkage is a critical design decision driven by the desired stability of the final bioconjugate.

Kinetic Considerations: The Speed of Ligation